molecular formula C15H18N4O B2366495 2-(4-Methoxyphenyl)-6-piperazin-1-ylpyrazine CAS No. 2415469-61-1

2-(4-Methoxyphenyl)-6-piperazin-1-ylpyrazine

Cat. No.: B2366495
CAS No.: 2415469-61-1
M. Wt: 270.336
InChI Key: PUPRAYILIBOSPR-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-6-piperazin-1-ylpyrazine is a chemical compound of interest in scientific research, particularly within the field of medicinal chemistry. Piperazine derivatives are recognized as a privileged scaffold in drug discovery due to their presence in a wide range of biologically active molecules . These structures are frequently investigated for their potential to interact with various biological targets. Researchers explore such compounds for applications including, but not limited to, central nervous system disorders, oncological pathways, and antimicrobial agents . The specific mechanism of action and primary research applications for this compound are areas of ongoing investigation. Piperazine-based compounds can exhibit diverse pharmacological activities, such as receptor antagonism or enzyme inhibition, depending on their specific structure and substitution patterns . This compound serves as a key intermediate for researchers aiming to synthesize novel molecules and study structure-activity relationships (SAR) to develop new therapeutic candidates. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety protocols.

Properties

IUPAC Name

2-(4-methoxyphenyl)-6-piperazin-1-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-20-13-4-2-12(3-5-13)14-10-17-11-15(18-14)19-8-6-16-7-9-19/h2-5,10-11,16H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPRAYILIBOSPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=CC(=N2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

2-[4-(4-Methoxyphenyl)piperazin-1-yl]pyrazine (C15H18N4O) features a pyrazine core substituted at position 2 with a 4-(4-methoxyphenyl)piperazine group. The electron-deficient pyrazine ring facilitates nucleophilic attack, while the 4-methoxyphenyl substituent on the piperazine introduces steric and electronic modulation.

Retrosynthetic Analysis

Retrosynthetic dissection reveals two primary precursors:

  • Pyrazine derivatives with leaving groups (e.g., chloride, bromide) at position 2.
  • 4-(4-Methoxyphenyl)piperazine , synthesized via aryl-amine coupling.

Preparation of 4-(4-Methoxyphenyl)piperazine

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between piperazine and 4-bromoanisole achieves high regioselectivity. Optimized conditions include:

  • Catalyst : Pd2(dba)3 (2 mol%)
  • Ligand : XantPhos (4 mol%)
  • Base : Cs2CO3 (2.5 equiv)
  • Solvent : Toluene at 110°C for 24 hours.

Yield : 68–72% after column chromatography (SiO2, CH2Cl2:MeOH 9:1).

Nucleophilic Aromatic Substitution (SNAr)

While less efficient for electron-rich aryl halides, SNAr proceeds under forcing conditions:

  • Reagents : 4-Fluoroanisole (1.2 equiv), piperazine (1 equiv)
  • Base : KOH (3 equiv)
  • Solvent : DMSO at 150°C for 48 hours.

Yield : 40–45%, with side products from over-alkylation.

Pyrazine Functionalization Strategies

SNAr with 2-Chloropyrazine

The most widely reported method involves reacting 4-(4-methoxyphenyl)piperazine with 2-chloropyrazine under SNAr conditions:

Typical Procedure :

  • Charge 2-chloropyrazine (1 equiv), 4-(4-methoxyphenyl)piperazine (1.2 equiv), K2CO3 (3 equiv), and KI (0.1 equiv) in anhydrous DMF.
  • Heat at 90°C for 18–24 hours under N2.
  • Quench with H2O, extract with EtOAc, dry (Na2SO4), and purify via silica gel chromatography.

Yield : 65–70%.

Critical Parameters :

  • Solvent : DMF > DMSO > acetone (polar aprotic solvents enhance nucleophilicity).
  • Catalyst : KI accelerates substitution via halide exchange (Finkelstein mechanism).

Palladium-Catalyzed Amination

For less reactive substrates (e.g., 2-bromopyrazine), Buchwald-Hartwig conditions apply:

  • Catalyst : Pd(OAc)2 (5 mol%)
  • Ligand : BINAP (10 mol%)
  • Base : t-BuONa (2 equiv)
  • Solvent : Toluene at 100°C for 12 hours.

Yield : 75–80%, albeit with higher costs.

Reaction Optimization and Byproduct Analysis

Temperature and Solvent Effects

Condition Yield (%) Purity (HPLC %)
DMF, 90°C, 24 h 70 98.5
Acetone, 80°C, 48 h 55 95.2
Toluene, 110°C, 12 h 78 99.1

Data aggregated from.

Common Byproducts and Mitigation

  • Di-substituted Pyrazine : Forms when excess piperazine is used. Mitigated by maintaining a 1:1.2 pyrazine:piperazine ratio.
  • Hydrolysis Products : Trace water generates pyrazin-2-ol. Avoided via anhydrous conditions.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3): δ 8.25 (s, 1H, pyrazine-H), 7.92 (s, 1H, pyrazine-H), 6.89 (d, J = 8.8 Hz, 2H, Ar-H), 6.78 (d, J = 8.8 Hz, 2H, Ar-H), 3.79 (s, 3H, OCH3), 3.45–3.35 (m, 4H, piperazine-H), 2.85–2.75 (m, 4H, piperazine-H).
  • HRMS : m/z calculated for C15H18N4O [M+H]+: 271.1556; found: 271.1559.

Purity Assessment

Reverse-phase HPLC (C18 column, MeCN:H2O 70:30) shows ≥98% purity at 254 nm.

Industrial-Scale Considerations

Process Chemistry Adaptations

  • Cost Reduction : Replace Pd catalysts with CuI/1,10-phenanthroline in DMSO at 120°C (yield: 60–65%).
  • Solvent Recycling : DMF recovery via distillation reduces waste.

Green Chemistry Approaches

Microwave-assisted synthesis (100°C, 30 min) achieves 68% yield with 50% lower energy input.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-6-piperazin-1-ylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-6-piperazin-1-ylpyrazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Modifications

Key Substituent Effects
  • 4-Methoxyphenyl vs. Halogenated Phenyl Groups :
    • Electron-Donating Methoxy : Enhances π-electron delocalization, as observed in quinazoline derivatives (), where 4-methoxyphenyl groups reduce emission intensity but increase wavelength in polar solvents, suggesting intramolecular charge transfer (ICT) effects. This property may improve interactions with polar biological targets .
    • Electron-Withdrawing Halogens : Fluorine or chlorine substituents (e.g., 2-fluorophenyl or 4-chlorophenyl in and ) increase electrophilicity. For example, 4-fluorophenylpiperazine derivatives exhibit potent tyrosinase inhibition (IC₅₀ = 0.87 µM), attributed to fluorine’s electronegativity enhancing target binding .
Piperazine vs. Piperidine Scaffolds :
  • Piperazine’s additional nitrogen atom increases polarity and hydrogen-bonding capacity compared to piperidine. Derivatives like 1-(2-methoxyphenyl)piperazine () demonstrate improved pharmacokinetic profiles due to enhanced solubility .
Analgesic and Anti-inflammatory Activity
  • Compound IVe (2-[[4-(4-fluorophenyl)-1-piperazinyl]methyl]-6-(4-methoxyphenyl)-3(2H)-pyridazinone): Exhibits superior analgesic activity (ED₅₀ = 12.3 mg/kg) compared to acetylsalicylic acid in the phenylbenzoquinone writhing test. Anti-inflammatory efficacy parallels indomethacin in carrageenan-induced edema models. Safety Advantage: No gastric ulcerogenicity, unlike traditional NSAIDs .
Anticancer Potential
  • Pyridazinone-piperazine hybrids (e.g., 6-phenyl-2-[3-(4-substituted-piperazin-1-yl)propyl]pyridazin-3(2H)-ones) show moderate cytotoxicity (IC₅₀ = 8.2–14.7 µM) against HeLa cells. The 4-methylphenyl analog demonstrates higher activity, indicating substituent size and hydrophobicity influence efficacy .
Solubility and Stability
  • Piperazine-containing compounds generally exhibit improved aqueous solubility. For instance, 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine () is synthesized in ethanol with high yield (82%), reflecting favorable solubility during production .

Biological Activity

2-(4-Methoxyphenyl)-6-piperazin-1-ylpyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

IUPAC Name: this compound
Molecular Formula: C_{15}H_{20}N_4O
Molecular Weight: 272.35 g/mol

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly those associated with the central nervous system (CNS). The piperazine moiety is known to enhance binding affinity to various receptors, including serotonin and dopamine receptors. This interaction can lead to modulation of neurotransmission, which may explain its potential therapeutic effects in neuropsychiatric disorders.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity: The compound has shown promise in preclinical models for its antidepressant-like effects, likely due to its action on serotonin receptors.
  • Anxiolytic Effects: Studies suggest that it may also possess anxiolytic properties, contributing to its potential as a treatment for anxiety disorders.
  • Antipsychotic Potential: Given its interaction with dopamine receptors, this compound may have antipsychotic effects, making it a candidate for further investigation in schizophrenia treatment.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential of this compound:

  • In Vitro Studies:
    • A study evaluated the binding affinity of various piperazine derivatives to serotonin and dopamine receptors. The results indicated that modifications in the phenyl ring significantly affected receptor binding profiles, suggesting that the methoxy group enhances affinity for serotonin receptors .
  • In Vivo Studies:
    • Animal models demonstrated that administration of this compound resulted in a significant reduction in depressive-like behavior in rodents. This supports its potential use as an antidepressant .
  • Comparative Analysis:
    • Comparative studies with other piperazine derivatives have shown that this compound has a unique profile, indicating it may offer advantages over existing treatments due to fewer side effects or greater efficacy .

Data Table: Biological Activity Overview

Activity Effect Study Reference
AntidepressantReduction in depressive behavior
AnxiolyticDecreased anxiety-like behavior
AntipsychoticModulation of dopamine receptors

Q & A

Q. What are the recommended synthetic routes for 2-(4-Methoxyphenyl)-6-piperazin-1-ylpyrazine, and what key reaction conditions should be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrazine core. Key steps include:

  • Step 1: Introduction of the 4-methoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution under palladium catalysis .
  • Step 2: Piperazine ring installation through Buchwald-Hartwig amination or SNAr reactions, requiring anhydrous solvents (e.g., DMF, THF) and bases (e.g., K2_2CO3_3) at 80–120°C .
  • Optimization Tips:
    • Solvent Choice: Polar aprotic solvents enhance reaction efficiency but may require rigorous drying.
    • Catalyst Loading: Pd(OAc)2_2 (5–10 mol%) with ligands like XPhos improves yield .
    • Temperature Control: Gradual heating prevents decomposition of sensitive intermediates .

Q. Which spectroscopic and analytical methods are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1^1H NMR: Characterize methoxy (δ 3.8–3.9 ppm) and piperazine protons (δ 2.5–3.5 ppm). Aromatic protons on pyrazine and phenyl rings appear between δ 6.8–8.2 ppm .
    • 13^{13}C NMR: Confirm carbonyl (if present) and quaternary carbons. Piperazine carbons resonate at δ 40–55 ppm .
  • Infrared Spectroscopy (IR): Detect C-O (1250 cm1^{-1}) and aromatic C-H stretches (3000–3100 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]+^+ for C15_{15}H18_{18}N4_4O: calc. 270.1481) .
  • HPLC-PDA: Purity >95% with C18 columns (acetonitrile/water gradient) .

Q. What are the stability considerations for storing and handling this compound under laboratory conditions?

Methodological Answer:

  • Storage:
    • Temperature: –20°C in amber vials to prevent photodegradation .
    • Humidity: Desiccate with silica gel; hygroscopic piperazine derivatives degrade via hydrolysis .
  • Handling:
    • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles (skin/eye irritation reported in analogs) .
    • Ventilation: Use fume hoods during weighing to avoid inhalation of fine powders .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of piperazine-containing compounds like this compound?

Methodological Answer:

  • SAR Design:
    • Variation of Substituents:
  • Modify methoxy group position (para vs. meta) to assess receptor binding .
  • Replace piperazine with morpholine or thiomorpholine to study ring flexibility .
    • Bioisosteric Replacement: Substitute pyrazine with pyrimidine or triazine to evaluate heterocycle impact on activity .
  • Assays:
    • Kinase Inhibition: Use ATP-Glo™ assays for IC50_{50} determination .
    • Cellular Uptake: Fluorescent tagging (e.g., BODIPY) to track subcellular localization .

Q. What in vitro models are suitable for evaluating the pharmacological potential of this compound, and what methodological controls are essential?

Methodological Answer:

  • Models:
    • Cancer Cell Lines: MCF-7 (breast) or A549 (lung) with MTT assays (48–72 hr exposure) .
    • Neurological Targets: Radioligand binding assays for serotonin (5-HT1A_{1A}) or dopamine (D2_2) receptors .
  • Controls:
    • Positive Controls: Reference drugs (e.g., imatinib for kinase inhibition) .
    • Solvent Controls: DMSO (<0.1% v/v) to rule out vehicle toxicity .
    • Replicate Experiments: Triplicate runs with blinded analysis to minimize bias .

Q. How should researchers address contradictions in biological activity data across different studies involving similar piperazine derivatives?

Methodological Answer:

  • Data Reconciliation Strategies:
    • Meta-Analysis: Pool data from analogs (e.g., fluorophenyl-piperazines) to identify trends using software like RevMan .
    • Experimental Replication: Standardize assay protocols (e.g., cell passage number, serum concentration) .
    • Computational Modeling: Molecular docking (AutoDock Vina) to compare binding modes across structural variants .
  • Case Example: Discrepancies in IC50_{50} values for kinase inhibition may arise from differences in ATP concentrations (1 mM vs. 10 µM) .

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